2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide
Description
2-(Cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide is a synthetic acetamide derivative characterized by a cyclohexylsulfanyl group attached to the acetamide backbone and a 3,5-dichlorophenyl substituent on the nitrogen atom. The compound exhibits intermolecular hydrogen bonding (N–H⋯O and N–H⋯N) and π-stacking interactions in its crystalline form, which may influence its solubility and stability .
Properties
IUPAC Name |
2-cyclohexylsulfanyl-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NOS/c15-10-6-11(16)8-12(7-10)17-14(18)9-19-13-4-2-1-3-5-13/h6-8,13H,1-5,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEWTVOKDQUACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide typically involves the reaction of 3,5-dichloroaniline with cyclohexylthiol in the presence of a suitable base to form the intermediate 3,5-dichlorophenylcyclohexylsulfide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to yield the final product. The reaction conditions often include solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Glucokinase Activation
The compound has been identified as an activator of glucokinase, which plays a crucial role in glucose metabolism. This activation can be beneficial in treating conditions such as:
- Type 1 and Type 2 Diabetes : By enhancing glucokinase activity, the compound may help regulate blood sugar levels, making it a candidate for diabetes treatment .
- Hyperglycemia and Insulin Resistance : The compound's ability to lower blood glucose levels suggests potential use in managing hyperglycemia and insulin resistance syndromes .
Anti-Cancer Properties
Research has indicated that compounds similar to 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide may have anti-cancer effects. They are being investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Neurological Applications
Some studies suggest that derivatives of this compound could exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reducing oxidative stress .
Case Study 1: Glucokinase Activators
A study focused on the synthesis of glucokinase activators, including derivatives similar to 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide. The findings indicated significant reductions in blood glucose levels in diabetic models when administered at therapeutic doses. This highlights the compound's potential as a candidate for diabetes management .
Case Study 2: Antitumor Activity
In vitro studies have shown that compounds with structural similarities to 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide can inhibit the growth of cancer cell lines. For instance, one study reported a reduction in cell viability of breast cancer cells by over 50% when treated with these compounds at specific concentrations .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The 3,5-dichlorophenyl group distinguishes this compound from structurally related acetamides. For example:
Key Findings :
- Bulkier substituents (e.g., naphthyl) increase hydrophobicity but may reduce solubility, whereas smaller groups (e.g., fluorine) improve pharmacokinetic properties .
Structural Motifs: Sulfanyl vs. Aryl/Aromatic Groups
The cyclohexylsulfanyl group differentiates this compound from analogs with aromatic or heterocyclic substituents:
Key Findings :
- Sulfanyl groups (e.g., cyclohexylsulfanyl) introduce flexibility and moderate lipophilicity, whereas rigid aromatic systems (e.g., benzothiazole) favor planar interactions .
- Electron-withdrawing substituents (e.g., CF₃ in benzothiazole derivatives) enhance resistance to oxidative degradation .
Key Findings :
Biological Activity
2-(Cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide, with the chemical formula C14H17Cl2NOS and CAS number 306730-39-2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
- Molecular Formula: C14H17Cl2NOS
- Molecular Weight: 318.26 g/mol
- Chemical Structure: The compound contains a cyclohexyl sulfanyl group and a dichlorophenyl moiety attached to an acetamide backbone.
| Property | Value |
|---|---|
| Molecular Formula | C14H17Cl2NOS |
| Molecular Weight | 318.26 g/mol |
| CAS Number | 306730-39-2 |
| Solubility | Soluble in organic solvents |
Antiviral Properties
Research indicates that compounds similar to 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide exhibit antiviral effects, particularly against herpes viruses. The compound's structure allows it to interact with viral enzymes, inhibiting their activity and preventing viral replication. A study noted that derivatives of acetamides have shown effectiveness in inhibiting herpes simplex virus (HSV) and varicella-zoster virus (VZV) .
The proposed mechanism involves the inhibition of viral DNA polymerase, which is crucial for viral replication. By binding to the active site of the enzyme, the compound disrupts the synthesis of viral DNA, leading to reduced viral load in infected cells. This mechanism is similar to that observed in other antiviral agents .
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various acetamide derivatives, including 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide. The results demonstrated significant inhibition of HSV replication in vitro, with IC50 values indicating potent antiviral activity. The study suggested further exploration into the compound's potential as a therapeutic agent against herpes viruses .
Case Study 2: Toxicological Assessment
In a toxicological assessment involving animal models, 2-(cyclohexylsulfanyl)-N-(3,5-dichlorophenyl)acetamide was administered at varying doses. Observations indicated that while the compound exhibited promising antiviral properties, higher doses led to hepatotoxicity and renal impairment in some subjects. This underscores the importance of dose optimization in future therapeutic applications .
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., cyclohexyl CH₂ at δ 2.5–3.0 ppm; dichlorophenyl aromatic protons at δ 7.1–7.4 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 346.0521 for C₁₄H₁₆Cl₂NOS) .
How does structural modification of the acetamide core impact biological activity, such as enzyme inhibition?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal:
- Thioether Linkage : The cyclohexylsulfanyl group enhances lipophilicity, improving membrane permeability compared to oxygenated analogs .
- Dichlorophenyl Motif : Electron-deficient aryl groups increase binding affinity to enzymatic targets (e.g., α-glucosidase IC₅₀ = 12.3 µM for a thiazole-linked analog) .
- Comparative Assays : Replace the cyclohexyl group with benzoxazole (as in N-(3,5-dichlorophenyl)-2-benzoxazolylacetamide) to assess changes in inhibitory potency via kinetic assays (Lineweaver-Burk plots) .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : Use SwissADME to calculate logP (≈3.2), PSA (≈70 Ų), and BBB permeability (low). The dichlorophenyl group reduces solubility but enhances metabolic stability .
- Docking Studies : Autodock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4 binding energy: −8.2 kcal/mol), highlighting potential metabolic sites .
How do crystallographic disorder and polymorphism affect material characterization?
Advanced Research Question
- Disorder Modeling : In structures like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide, the cyclohexyl group is split into two positions (60:40 occupancy), resolved using SHELXL’s PART instruction .
- Polymorphism Screening : Differential scanning calorimetry (DSC) identifies enantiotropic transitions, while PXRD distinguishes between monoclinic (P2₁/c) and orthorhombic (Pbca) polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
